Stereochemical Configuration Dictates Downstream Synthetic Application: (2R,3S) vs. (2S,3R)
The (2R,3S) configuration is specifically required for synthesizing the antidepressant (+)-(S)-dapoxetine and biologically important 5-phenyl-substituted Δ²-thiazolines . In contrast, the (2S,3R) enantiomer (CAS 124649-67-8) is exclusively documented as a precursor to methyl (2R,3R)-2,3-epoxy-3-phenylpropionate, the key intermediate for the taxol side chain . These applications are stereochemically non-interchangeable: the (2R,3S) diol leads to products with opposite configuration at the β-carbon relative to those derived from the (2S,3R) diol, directly impacting the biological activity of the final pharmaceutical compound.
| Evidence Dimension | Downstream synthetic product configuration and application |
|---|---|
| Target Compound Data | (2R,3S) → (+)-(S)-dapoxetine; 5-phenyl-Δ²-thiazolines (antidepressant and heterocyclic ligand applications) |
| Comparator Or Baseline | (2S,3R) → methyl (2R,3R)-2,3-epoxy-3-phenylpropionate (taxol side chain intermediate) |
| Quantified Difference | Orthogonal synthetic utility; no documented cross-over in peer-reviewed literature or vendor application specifications. |
| Conditions | Multi-step asymmetric synthesis; verified by Sigma-Aldrich product application documentation for both enantiomers. |
Why This Matters
Procurement of the incorrect enantiomer leads to the wrong diastereomeric series of downstream products, rendering the synthesis pharmacologically irrelevant for the intended target.
